2-chloro-N-ethylnicotinamide
Overview
Description
2-Chloro-N-ethylnicotinamide is a chemical compound with the empirical formula C8H9ClN2O and a molecular weight of 184.62 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The SMILES string representation of its structure is ClC1=NC=CC=C1C(NCC)=O .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 184.62 . The compound’s InChI code is 1S/C8H9ClN2O/c1-2-10-8(12)6-4-3-5-11-7(6)9/h3-5H,2H2,1H3,(H,10,12) .Scientific Research Applications
Synthesis and Structural Studies
2-Chloro-N-ethylnicotinamide has been a subject of interest in the synthesis and structural studies of various compounds. For instance, Davies et al. (1985) explored the synthesis and properties of dinuclear complexes with N,N-diethylnicotinamide, contributing valuable insights to the field of inorganic chemistry (Davies et al., 1985).
Development of Pharmaceuticals
In pharmaceutical research, this compound has been utilized in the development of new drugs. Andersen et al. (2013) demonstrated its application in synthesizing AZD1283, a selective and reversible antagonist of the P2Y12 receptor, highlighting its significance in drug development (Andersen et al., 2013).
Chromatographic Analysis
Prosser and Sheppard (1968) developed a method for the qualitative and quantitative determination of niacin and niacinamide using gas-liquid chromatography, employing this compound as a key component in the process (Prosser & Sheppard, 1968).
Biocatalysis in Agrochemicals and Pharmaceuticals
Zheng et al. (2018) investigated the biocatalytic hydrolysis of chlorinated nicotinamides, including this compound, for the production of 2-chloronicotinic acid, a crucial building block in agrochemicals and pharmaceuticals (Zheng et al., 2018).
Anticonvulsant Properties
Hasan et al. (2011) explored the synthesis of novel N-substituted-3-chloro-2-azetidinone derivatives, including compounds related to this compound, for potential use as anticonvulsant agents (Hasan et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-ethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-2-10-8(12)6-4-3-5-11-7(6)9/h3-5H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGOHZCKMJZGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429376 | |
Record name | 2-chloro-N-ethylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52943-22-3 | |
Record name | 2-chloro-N-ethylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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